molecular formula C25H24N2O6 B11050549 2-{Acetyl[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate

2-{Acetyl[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl benzoate

Cat. No.: B11050549
M. Wt: 448.5 g/mol
InChI Key: XSFAWHWKLFKHOV-UHFFFAOYSA-N
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Description

2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL BENZOATE is a complex organic compound that features a naphthalene core, morpholine ring, and benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL BENZOATE typically involves multiple steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the naphthalene derivative with morpholine under basic conditions.

    Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Formation of the Benzoate Ester: The final step involves esterification, where the acetylated naphthalene-morpholine derivative reacts with benzoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene core, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The morpholine ring and benzoate ester can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of naphthalene derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene core can intercalate with DNA, while the morpholine ring can interact with protein active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL ACETATE
  • 2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL PROPIONATE

Uniqueness

2-[ACETYL(3-MORPHOLINO-1,4-DIOXO-1,4-DIHYDRO-2-NAPHTHALENYL)AMINO]ETHYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoate ester differentiates it from other similar compounds, potentially enhancing its lipophilicity and cellular uptake.

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

2-[acetyl-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate

InChI

InChI=1S/C25H24N2O6/c1-17(28)27(13-16-33-25(31)18-7-3-2-4-8-18)22-21(26-11-14-32-15-12-26)23(29)19-9-5-6-10-20(19)24(22)30/h2-10H,11-16H2,1H3

InChI Key

XSFAWHWKLFKHOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCOC(=O)C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4

Origin of Product

United States

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